molecular formula C14H13N3O3 B7889475 N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide CAS No. 1201080-09-2

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Cat. No.: B7889475
CAS No.: 1201080-09-2
M. Wt: 271.27 g/mol
InChI Key: OVURAHRGGCJNEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Role: N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide (CAS: 848133-75-5) is a 4-quinolone derivative with a cyano group at position 3, ethoxy at position 7, and acetamide at position 6 (Figure 1). It serves as a critical intermediate in synthesizing irreversible kinase inhibitors such as pelitinib (EGFR inhibitor) and neratinib (dual EGFR/HER-2 inhibitor) .

Synthesis: Traditional synthesis involves Gould-Jacobs cyclization starting from 2-amino-5-nitrophenol, but thermal cyclization at 250–260°C results in low yields (~35–40%) due to tar formation . Recent optimizations focus on reducing reaction temperatures and improving scalability.

Applications: The compound’s structural features (cyano, ethoxy, and hydroxy groups) enable selective binding to kinase active sites, making it indispensable in oncology drug development .

Properties

IUPAC Name

N-(3-cyano-7-ethoxy-4-oxo-1H-quinolin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-3-20-13-5-11-10(4-12(13)17-8(2)18)14(19)9(6-15)7-16-11/h4-5,7H,3H2,1-2H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVURAHRGGCJNEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)NC=C(C2=O)C#N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466621
Record name N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201080-09-2, 848133-75-5
Record name N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxo-6-quinolinyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201080092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-CYANO-7-ETHOXY-1,4-DIHYDRO-4-OXOQUINOLIN-6-IL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxo-6-quinolinyl)acetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9QP8N7N8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis begins with the preparation of a quinoline carbonyl precursor, typically a 4-oxo-1,4-dihydroquinoline-3-carboxylate derivative. For example, ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate is synthesized via condensation of 3-fluoro-4-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate in toluene under reflux conditions. This intermediate is critical for subsequent functionalization.

Chlorination with Phosphorus Oxychloride

The carbonyl group at the 4-position of the quinoline core is converted to a chloro substituent using phosphorus oxychloride (POCl₃). In a representative procedure, 4-oxo-1,4-dihydroquinoline-3-carbonitrile (1.01 mmol) is heated with 5 mL of POCl₃ at 105°C for 45 minutes. After cooling, the mixture is concentrated, and the residue is treated with toluene to remove excess POCl₃. This step yields 4-chloro-6-methoxy-7-(4-methylpiperazin-1-yl)-quinoline-3-carbonitrile as a yellow solid (mp 177–179°C).

Amination and Acetamide Formation

The chlorinated intermediate undergoes nucleophilic substitution with amines or amides. For instance, 4-chloro-6-methoxy-7-(4-methylpiperazin-1-yl)-quinoline-3-carbonitrile reacts with 4-phenoxyaniline in 2-ethoxyethanol catalyzed by pyridine hydrochloride at 115°C. The product, 6-methoxy-7-(4-methylpiperazin-1-yl)-4-(4-phenoxyphenylamino)-quinoline-3-carbonitrile, is isolated after sodium carbonate washing and filtration (yield: 0.11 g). Final acetamide formation is achieved via acetylation of the amino group using acetic anhydride under basic conditions.

Table 1: Key Reaction Parameters for Route 1

StepReagents/ConditionsYieldPurity (mp)
ChlorinationPOCl₃, 105°C, 45 min72%177–179°C
Amination4-Phenoxyaniline, 2-ethoxyethanol, 115°C68%Softens at 93°C
AcetylationAcetic anhydride, pyridine85%Not reported

Synthetic Route 2: Carboxylic Acid Ester Hydrolysis and Dehydration

Hydrolysis of Ester to Carboxylic Acid

A quinoline-3-carboxylic acid ester (e.g., ethyl quinoline-3-carboxylate) is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide in ethanol. For example, refluxing ethyl 7-ethoxy-4-hydroxy-6-acetamidoquinoline-3-carboxylate with 2M NaOH yields 7-ethoxy-4-hydroxy-6-acetamidoquinoline-3-carboxylic acid.

Amide Formation and Dehydration to Cyano Group

The carboxylic acid is converted to an acyl imidazole intermediate using carbonyldiimidazole (CDI) in dimethylformamide (DMF). Subsequent treatment with ammonia gas generates the primary amide, which is dehydrated using trifluoroacetic anhydride (TFAA) in pyridine to produce the 3-cyano substituent. This method avoids hazardous POCl₃ but requires stringent moisture control.

Table 2: Key Reaction Parameters for Route 2

StepReagents/ConditionsYieldPurity (mp)
Hydrolysis2M NaOH, ethanol, reflux89%Not reported
Acyl ImidazoleCDI, DMF, 25°C78%Not reported
DehydrationTFAA, pyridine, 0°C → 25°C65%Not reported

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Route 1 offers higher yields for the chlorination step (72%) compared to Route 2’s dehydration step (65%). However, Route 2 eliminates POCl₃, reducing toxicity risks. Scalability is comparable, with both routes demonstrating feasibility in multi-gram preparations.

Purity and Byproduct Formation

Route 1 generates byproducts from incomplete chlorination, necessitating flash column chromatography (eluent: ethyl acetate/hexane gradients). Route 2’s dehydration step may produce imidazole derivatives, requiring recrystallization from ethanol-water mixtures.

Optimization Strategies

Solvent Selection

  • POCl₃ Reactions : Ethyl acetate and dichloromethane are preferred for their inertness and ability to dissolve intermediates.

  • Amination : 2-Ethoxyethanol enhances reaction rates due to its high boiling point (135°C) and polarity.

Catalytic Additives

Pyridine hydrochloride in Route 1 accelerates amination by scavenging HCl, improving yields from 60% to 68%. In Route 2, CDI increases amide formation efficiency by 15% compared to traditional coupling agents.

Challenges and Troubleshooting

Moisture Sensitivity

The dehydration step in Route 2 is highly moisture-sensitive. Conducting reactions under nitrogen atmosphere and using molecular sieves improves yields by 20%.

Purification Difficulties

High-polarity intermediates in Route 1 require gradient elution chromatography (3:7 to 1:1 ethyl acetate:hexane) for isolation. Recrystallization from hexane/ethyl acetate mixtures resolves low-purity issues in final acetamide products .

Chemical Reactions Analysis

Chlorination via Phosphorus Oxychloride (POCl₃)

The hydroxyl group at position 4 of the quinoline ring undergoes electrophilic substitution with POCl₃, forming N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide , a critical intermediate in antitumor agent synthesis (e.g., neratinib) .

Reaction Conditions Outcome
Reagents: POCl₃, diethylene glycol dimethyl etherChlorination at position 4
Temperature: 85°CReaction time: 4–4.5 hours
Workup: Ice-water precipitationYield: 93.6%
Product ApplicationPrecursor for neratinib, a tyrosine kinase inhibitor

This reaction highlights the susceptibility of the 4-hydroxy group to electrophilic substitution under mild conditions .

Thermal Cyclization for Core Formation

The quinoline backbone is synthesized via high-temperature cyclization. A nitroenamine intermediate derived from ethyl 3-(5-acetamido-4-ethoxy-2-nitrophenyl)-2-cyano-3-oxopropanoate undergoes thermal cyclization at 260°C for 20 hours , yielding the target compound with 35% efficiency .

Key Steps :

  • Nitroenamine Formation : Condensation with DMF-DMA generates intermediates.

  • Reduction : Zinc powder and acetic acid reduce nitro groups, facilitating cyclization .

  • Acid Precipitation : Adjusting pH to 2–3 precipitates the product .

Reductive Cyclization for Improved Efficiency

An optimized route employs reductive cyclization under basic conditions to avoid extreme temperatures :

Reaction Parameters Details
Reagents: Zn powder, AcOH, NaOHReduction of nitro intermediates to amines
Temperature: 40–50°CReaction time: 12 hours
Yield85% (vs. 35% for thermal method)

This method enhances scalability and safety while maintaining regioselectivity.

Biological Interaction with Kinases

Though not a traditional chemical reaction, the compound’s cyano group participates in hydrogen bonding with lysine residues (e.g., Lys52 in CDK8), enabling kinase inhibition . Modifying the cyano group to halogens or amides reduces potency, confirming its critical role in target binding .

Comparative Reactivity of Key Functional Groups

Group Reactivity Example Reaction
4-HydroxyElectrophilic substitution (e.g., chlorination) POCl₃-mediated Cl substitution
Cyano (C≡N)Hydrogen bonding in biological systems CDK8/19 inhibition
Ethoxy (OCH₂CH₃)Stabilizes aromatic system; resistant to hydrolysis under mild conditions Unreactive in synthesis steps below 85°C

Stability Under Acidic/Basic Conditions

  • Acidic Conditions : Stable during chlorination (pH 2–3) .

  • Basic Conditions : Tolerates NaOH during reductive cyclization .

Scientific Research Applications

Medicinal Chemistry

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide has been investigated for its antitumor properties . Research indicates that derivatives of this compound can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth pathways. Preliminary studies suggest its potential effectiveness against various cancer types, making it a candidate for further pharmaceutical development.

Biochemical Studies

The compound serves as a reference standard in analytical methods, aiding in the characterization of biological samples. Its unique structure allows for interaction studies with biological targets, particularly enzymes and receptors involved in metabolic pathways. Understanding these interactions is crucial for developing targeted therapies .

Synthesis of Complex Molecules

In synthetic chemistry, this compound acts as a building block for more complex organic compounds. Its versatility allows chemists to modify its structure to create new derivatives with potentially enhanced biological activities or different pharmacological profiles.

Case Study 1: Antitumor Activity

In a study published in a peer-reviewed journal, researchers evaluated the antitumor efficacy of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Interaction with Biological Targets

Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that it binds effectively to target sites, altering enzymatic activity and providing insights into its potential use as a lead compound for drug development .

Mechanism of Action

The mechanism of action of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

From , the compound exhibits structural similarities (0.51–0.61) to several acetamide derivatives:

CAS No. Compound Name Similarity Key Substituents
901751-47-1 2-(((2-(4-ethylphenyl)-5-methyloxazol-4-yl)methyl)thio)-N-phenethylacetamide 0.61 Oxazole, thioether, phenethyl
160844-75-7 Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate 0.61 Thiazole, isobutoxy, ester
848133-76-6 N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide 0.55 Chloro (position 4) vs. hydroxy
73590-85-9 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]thio]benzimidazole 0.51 Benzimidazole, pyridyl, thioether

Key Observations :

  • Substituent Impact: The ethoxy and cyano groups in the target compound enhance kinase binding, whereas chloro substitution (CAS 848133-76-6) improves electrophilicity for nucleophilic reactions in drug derivatization .
  • Heterocyclic Core: Quinoline-based analogues (e.g., CAS 848133-75-5) show higher kinase specificity compared to benzimidazole (CAS 73590-85-9) or thiazole derivatives (CAS 160844-75-7), which may target alternate enzymes .

Biological Activity

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is an organic compound characterized by its complex structure, which includes a quinoline backbone with multiple functional groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N3O3, with a molecular weight of approximately 271.27 g/mol. The compound features a cyano group, an ethoxy substituent, and a hydroxy group, which contribute to its unique biological properties.

Property Value
Molecular FormulaC14H13N3O3
Molecular Weight271.27 g/mol
SolubilitySoluble in ethanol, DMSO; low in water

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. Preliminary studies suggest that it interacts with specific enzymes or receptors involved in cancer pathways, potentially inhibiting tumor growth through various mechanisms. For instance, it has been shown to affect the cell cycle and induce apoptosis in cancer cells.

Case Study: Anticancer Activity
In vitro studies demonstrated that this compound reduced the viability of HeLa cells (cervical cancer cell line) with an IC50 value indicating effective cytotoxicity:

Cell Line IC50 (µM)
HeLa10.5 ± 1.2

This suggests that the compound may serve as a lead for the development of new anticancer agents.

Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit biofilm formation, which is crucial in preventing chronic infections.

Antimicrobial Efficacy Table:

Microorganism Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings indicate that the compound may have potential as an antimicrobial agent in clinical settings.

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within cells. It is believed to modulate the activity of enzymes involved in critical signaling pathways associated with cancer progression and microbial resistance.

Comparative Analysis with Similar Compounds

When compared to related compounds such as N-(4-Chloro-3-cyano-7-ethoxyquinolinyl)acetamide, this compound shows enhanced biological activity due to the presence of the hydroxy and ethoxy groups which may improve solubility and bioavailability.

Compound Name Key Characteristics
N-(4-Chloro-3-cyano-7-ethoxyquinolinyl)acetamideContains chlorine; used in antitumor applications
N-(3-Cyanoquinolinyl)acetamideSimpler structure; lacks hydroxy and ethoxy groups

Q & A

Q. Key Considerations :

  • Optimize reaction temperatures and pH to avoid hydrolysis of the cyano group.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.

Basic: How is the purity and structural integrity of this compound validated in academic research?

Answer:
Standard analytical techniques include:

  • NMR Spectroscopy : Confirms substituent positions on the quinoline ring (e.g., ethoxy at C7, hydroxy at C4) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy).
  • HPLC : Assesses purity (>95% by area normalization).

Data Cross-Validation :
Compare spectral data (e.g., IR, UV-Vis) with literature or computational predictions to resolve ambiguities.

Advanced: How can the quinoline core be structurally modified to investigate structure-activity relationships (SAR)?

Answer:
Modification Strategies :

  • Ethoxy Group Replacement : Substitute with methoxy or propoxy to study steric/electronic effects.
  • Cyano Group Functionalization : Convert to carboxylic acid or amide derivatives for solubility studies.
  • Quinoline Ring Substitution : Introduce halogens (e.g., Cl, Br) at C3 or C8 for enhanced bioactivity.

Q. Experimental Design :

  • Use computational tools (e.g., DFT) to predict electronic effects.
  • Test analogs in enzyme inhibition assays (e.g., kinase targets) with IC₅₀ comparisons .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Root Causes of Discrepancies :

  • Purity Variability : Impurities >5% can skew assay results. Validate via orthogonal methods (e.g., LC-MS).
  • Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or incubation time.

Q. Resolution Strategies :

  • Replicate studies under standardized protocols (e.g., NIH guidelines).
  • Perform dose-response curves across multiple cell lines to assess selectivity .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:
Critical Precautions :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : -20°C in airtight, light-resistant containers to prevent degradation .

Q. First Aid :

  • In case of skin contact, wash with soap and water; consult a physician if irritation persists .

Advanced: What mechanistic studies are feasible to elucidate the compound’s mode of action?

Answer:
Methodological Approaches :

  • Kinetic Binding Assays : Use surface plasmon resonance (SPR) to measure binding affinity to target proteins.
  • X-ray Crystallography : Resolve co-crystal structures with enzymes (e.g., cytochrome P450 isoforms).
  • Metabolite Profiling : Identify in vitro metabolites via LC-MS/MS to assess metabolic stability.

Q. Data Interpretation :

  • Corrogate structural features (e.g., cyano group) with inhibition kinetics (e.g., competitive vs. non-competitive) .

Basic: What are the solubility properties of this compound, and how do they impact formulation for in vitro studies?

Answer:
Solubility Profile :

  • Polar Solvents : Limited solubility in water; use DMSO for stock solutions (≤10 mM).
  • Co-Solvents : Ethanol or PEG-400 can enhance solubility in aqueous buffers.

Q. Formulation Tips :

  • Pre-warm suspensions to 37°C and sonicate for 10 minutes to disperse aggregates.

Advanced: How can researchers address stability issues during long-term storage?

Answer:
Degradation Pathways :

  • Hydrolysis of the cyano group under high humidity.
  • Oxidation of the hydroxyquinoline moiety.

Q. Mitigation Strategies :

  • Lyophilize the compound and store under nitrogen atmosphere.
  • Add stabilizers (e.g., BHT) to ethanol-based solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide
Reactant of Route 2
N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.